

Technical Support Center: Preventing TEGOSOFT® 189 Oxidation in Cosmetic Formulations

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Compound of Interest		
Compound Name:	TEGOSOFT 189	
Cat. No.:	B1169835	Get Quote

Welcome to the Technical Support Center for TEGOSOFT® 189. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidation of TEGOSOFT® 189 (Isononyl Isononanoate) in cosmetic formulations. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to support your formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My formulation containing TEGOSOFT® 189 has developed an off-odor and a yellowish tint over time. What could be the cause?

A1: The changes you are observing are likely signs of oxidation. While TEGOSOFT® 189 (Isononyl Isononanoate) is a highly stable emollient, interactions with other ingredients in your formulation, exposure to heat, light, or the presence of pro-oxidants like metal ions can initiate oxidation.[1] The off-odor and color change are due to the formation of secondary oxidation products such as aldehydes and ketones.

Troubleshooting Steps:

 Review your formulation for pro-oxidants: Ingredients such as certain pigments, metal ions from raw materials or processing equipment can accelerate oxidation.

Troubleshooting & Optimization





- Evaluate your storage conditions: Ensure your formulation is stored in a cool, dark place. Light and heat are major contributors to oxidative degradation.[2]
- Incorporate an antioxidant: The most effective way to prevent oxidation is to include an antioxidant or an antioxidant blend in your formulation.
- Check the quality of your raw materials: Ensure that all ingredients, including TEGOSOFT® 189, meet quality specifications and have a low initial peroxide value. A product data sheet for Isononyl Isononanoate specifies a maximum peroxide value of 5 meq O2/kg.[3]

Q2: What are the key indicators of oxidation in a cosmetic formulation containing TEGOSOFT® 189?

A2: The primary indicators of oxidation are sensory changes such as a rancid or unpleasant odor and a change in color, typically a yellowing.[2] For a quantitative assessment, the following analytical parameters are used:

- Peroxide Value (PV): Measures the concentration of primary oxidation products (peroxides and hydroperoxides). A low PV is desirable. Fresh oils typically have a PV of less than 10 meq/kg.[4]
- p-Anisidine Value (AV): Measures the concentration of secondary oxidation products (aldehydes), which contribute to off-odors.
- TOTOX Value: This is a calculated value (TOTOX = 2PV + AV) that gives a comprehensive picture of the overall oxidation state of the oil.

Q3: Which antioxidants are most effective in preventing TEGOSOFT® 189 oxidation and at what concentrations?

A3: The choice of antioxidant will depend on your specific formulation, regulatory requirements, and desired product claims. Commonly used and effective antioxidants in cosmetic formulations include:

• Tocopherols (Vitamin E): A natural, oil-soluble antioxidant. Often used at concentrations between 0.05% and 0.2%.



- Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is very effective at low concentrations (typically 0.01% to 0.1%).
- Ascorbyl Palmitate: An oil-soluble ester of Vitamin C that works synergistically with Vitamin
 E.
- Rosemary Extract: A natural antioxidant containing active compounds like carnosic acid.
- Chelating Agents (e.g., EDTA): These inactivate metal ions that can catalyze oxidation.

The effectiveness of these antioxidants can be compared by measuring the change in Peroxide Value (PV) and p-Anisidine Value (AV) over time in an accelerated stability study.

Quantitative Data on Antioxidant Efficacy

The following table summarizes the representative efficacy of various antioxidants in reducing oxidation in an oil-based formulation under accelerated aging conditions (e.g., 60°C for 30 days). The data is illustrative and the actual performance will vary depending on the complete formulation.

Antioxidant System	Concentration (% w/w)	Peroxide Value (meq O2/kg) after 30 days	p-Anisidine Value after 30 days	TOTOX Value after 30 days
Control (No Antioxidant)	0	25.4	15.2	66.0
Tocopherol (Vitamin E)	0.1	12.8	8.5	34.1
ВНТ	0.05	8.2	5.1	21.5
Ascorbyl Palmitate + Rosemary Extract	0.1 + 0.1	6.5	4.3	17.3
EDTA	0.1	18.7	11.2	48.6



This data is compiled for illustrative purposes based on findings from studies on various oils.[5]

Experimental Protocols Determination of Peroxide Value (PV)

This method determines the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.

Methodology:

- Sample Preparation: Accurately weigh approximately 5 g of the cosmetic formulation into a 250 mL Erlenmeyer flask.
- Solvent Addition: Add 30 mL of a 3:2 (v/v) mixture of acetic acid and chloroform to dissolve the sample. Swirl to ensure complete dissolution.
- Potassium Iodide Addition: Add 0.5 mL of a saturated potassium iodide solution.
- Reaction: Stopper the flask, swirl for one minute, and store in the dark for exactly 5 minutes.
- Water Addition: Add 30 mL of deionized water.
- Titration: Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.
- Indicator Addition: Add 0.5 mL of a 1% starch indicator solution. The solution will turn blue.
- Final Titration: Continue the titration, with constant agitation, until the blue color disappears.
- Blank Determination: Perform a blank determination under the same conditions.

Calculation: Peroxide Value (meg O2/kg) = ((S - B) * N * 1000) / W Where:

- S = Volume of titrant for the sample (mL)
- B = Volume of titrant for the blank (mL)



- N = Normality of the sodium thiosulfate solution
- W = Weight of the sample (g)

Determination of p-Anisidine Value (AV)

This method measures the secondary oxidation products, particularly aldehydes.

Methodology:

- Sample Solution: Accurately weigh a suitable amount of the sample (e.g., 0.5 2.0 g) into a 25 mL volumetric flask and dilute to volume with isooctane.
- Absorbance Measurement (Ab): Measure the absorbance of this solution at 350 nm in a 1 cm cuvette, using isooctane as a blank.
- Reaction: Pipette 5 mL of the sample solution into one test tube and 5 mL of isooctane into a second (blank) test tube. To each tube, add 1 mL of the p-anisidine reagent (0.25% in glacial acetic acid).
- Incubation: Shake both tubes and keep them in the dark for 10 minutes.
- Absorbance Measurement (As): Measure the absorbance of the sample solution against the blank solution at 350 nm.

Calculation: p-Anisidine Value = (25 * (1.2 * As - Ab)) / W Where:

- As = Absorbance of the sample solution after reaction with the p-anisidine reagent
- Ab = Absorbance of the sample solution in isooctane
- W = Weight of the sample (g)

Rancimat Method for Oxidative Stability

The Rancimat method is an accelerated oxidation test that determines the induction time, which is a measure of the oil's resistance to oxidation.

Methodology:



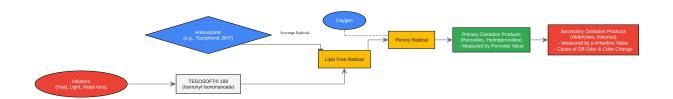




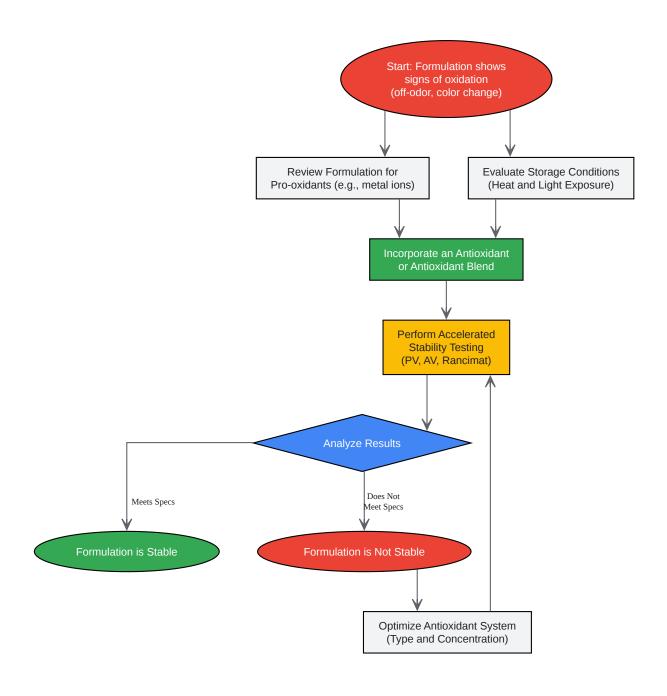
- A stream of purified air is passed through a sample of the cosmetic oil or the lipid phase of the formulation, which is held at a constant elevated temperature (e.g., 110-120°C).
- The volatile oxidation products formed are carried by the air stream into a measuring vessel containing deionized water.
- The conductivity of the water is continuously measured. A sharp increase in conductivity marks the end of the induction period, as acidic byproducts of oxidation dissolve in the water.
- The time until this rapid increase in conductivity occurs is the induction time or Oxidative Stability Index (OSI). A longer induction time indicates greater oxidative stability.[7][8][9][10]

Visualizations

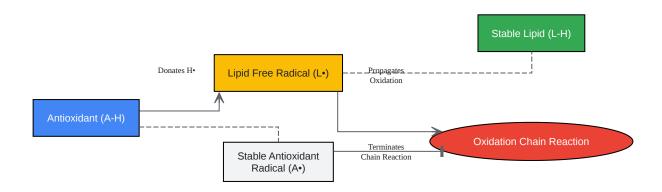












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